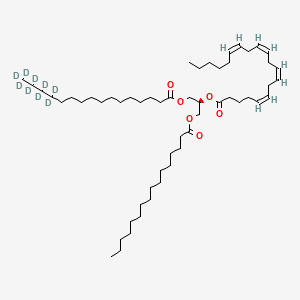
1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 is a deuterium-labeled version of 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol. This compound is a triacylglycerol, which means it contains three fatty acid chains esterified to a glycerol backbone. The deuterium labeling is used to trace and quantify the compound in various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 involves the esterification of glycerol with palmitic acid and arachidonic acid. The deuterium labeling is introduced by using deuterated palmitic acid. The reaction typically occurs under anhydrous conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The deuterium-labeled compound is often produced in specialized facilities equipped to handle isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 is used in various scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry to study lipid metabolism and dynamics.
Biology: Used to investigate the role of triacylglycerols in cellular processes and signaling pathways.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of lipid-based drugs.
Industry: Used in the development of isotopically labeled standards for quality control and analytical testing.
Wirkmechanismus
The mechanism of action of 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 involves its incorporation into cellular membranes and lipid droplets. The deuterium labeling allows for precise tracking of the compound within biological systems. The compound interacts with various enzymes and receptors involved in lipid metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Palmitoyl-2-oleoyl-3-arachidonoyl-rac-glycerol: Contains oleic acid instead of palmitic acid at the sn-2 position.
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: A phospholipid with a similar fatty acid composition but different functional groups.
Uniqueness: 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 is unique due to its deuterium labeling, which allows for precise quantification and tracking in scientific studies. This labeling provides valuable insights into lipid metabolism and dynamics that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C55H98O6 |
|---|---|
Molekulargewicht |
864.4 g/mol |
IUPAC-Name |
[(2S)-1-hexadecanoyloxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-24-21-18-15-12-9-6-3/h16,19,25-26,28,31,37,40,52H,4-15,17-18,20-24,27,29-30,32-36,38-39,41-51H2,1-3H3/b19-16-,26-25-,31-28-,40-37-/i2D3,5D2,8D2,11D2/t52-/m1/s1 |
InChI-Schlüssel |
HZRYQDLJXVKCCU-DIZBVRQHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


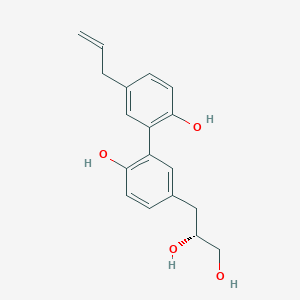
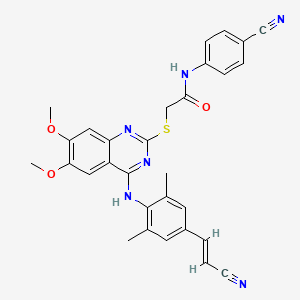
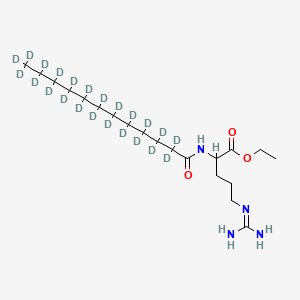
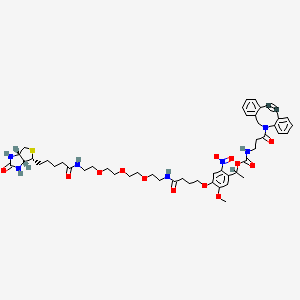
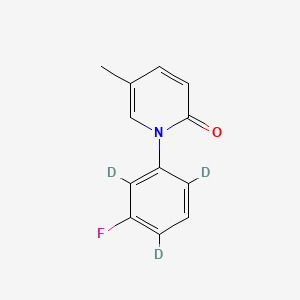
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
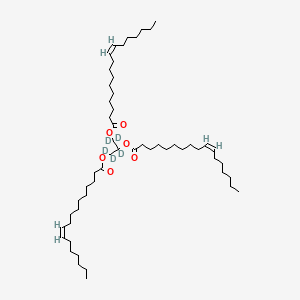
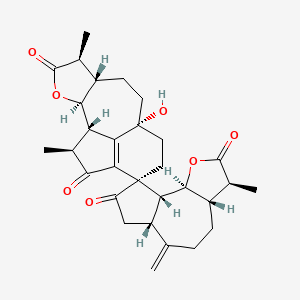
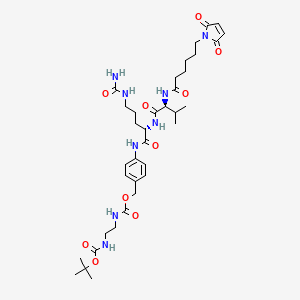
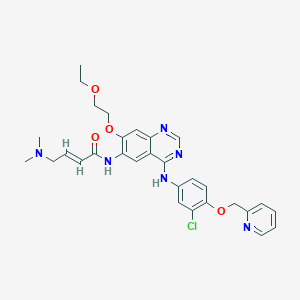
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)
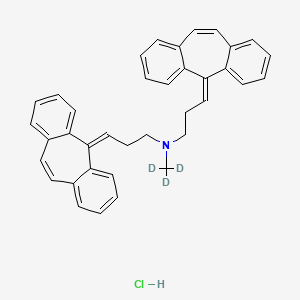
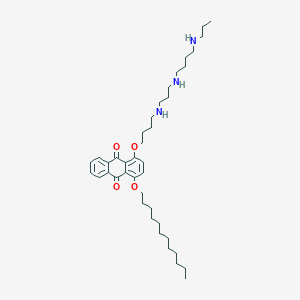
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
